Pyr-Gly

Peptide Stability Parenteral Formulation Sterilization

Pyruvylglycine (Pyr-Gly; CAS 3997-91-9; C5H7NO4; MW 145.11 g/mol) is a non-salt pyruvate precursor classified as a pyruvyl-amino acid conjugate. Unlike mineral salts of pyruvate (e.g., calcium or sodium pyruvate), Pyr-Gly is designed to deliver pyruvate without co-administering excessive electrolyte loads, while also offering distinct chemical stability and metabolic effects that are not predictable from pyruvate alone.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 3997-91-9
Cat. No. B1237880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-Gly
CAS3997-91-9
Synonymspyr-gly
pyruvyl-Gly
pyruvylglycine
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)NCC(=O)O
InChIInChI=1S/C5H7NO4/c1-3(7)5(10)6-2-4(8)9/h2H2,1H3,(H,6,10)(H,8,9)
InChIKeyDPKDEFHGQHBXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Why Pyr-Gly (CAS 3997-91-9) is a Differentiated Pyruvate Precursor for Metabolic Research


Pyruvylglycine (Pyr-Gly; CAS 3997-91-9; C5H7NO4; MW 145.11 g/mol) is a non-salt pyruvate precursor classified as a pyruvyl-amino acid conjugate [1]. Unlike mineral salts of pyruvate (e.g., calcium or sodium pyruvate), Pyr-Gly is designed to deliver pyruvate without co-administering excessive electrolyte loads, while also offering distinct chemical stability and metabolic effects that are not predictable from pyruvate alone [2]. This evidence guide quantifies how Pyr-Gly differentiates itself from pyruvate salts and other pyruvate analogs in specific research contexts.

The Critical Flaw in Interchanging Pyr-Gly with Pyruvate Salts or Other Analogs


Interchanging Pyr-Gly with calcium pyruvate, sodium pyruvate, or pyruvamide in experimental models is scientifically invalid because each compound exhibits distinct (1) electrolyte burdens, (2) chemical stability profiles under physiological and processing conditions, and (3) tissue-specific protective and metabolic effects that are neither predictable nor interchangeable [1]. For instance, pyruvate salts introduce problematic mineral loads, while pyruvamide shows poor stability and reduced palatability [2]. Pyr-Gly was specifically developed as a hydrolyzable, non-salt pyruvate precursor that eliminates electrolyte excess while retaining biological activity [3].

Quantitative Head-to-Head Evidence: Pyr-Gly vs. Pyruvate Salts and Analogs


Superior Stability Under Simulated Sterilization Conditions vs. Pyruvamide

In head-to-head stability assessments, Pyr-Gly demonstrated significantly lower degradation than pyruvamide under both ambient and sterilization-mimicking conditions. Under simulated sterilization (125°C for 8 minutes), Pyr-Gly exhibited <5% loss, while pyruvamide incurred >50% loss [1]. In casein diets at 37°C over 5 days, Pyr-Gly was as stable as calcium pyruvate (<3% loss), whereas pyruvamide was highly unstable (73% loss) [1]. This stability advantage makes Pyr-Gly uniquely suitable for heat-sterilized parenteral formulations.

Peptide Stability Parenteral Formulation Sterilization

Differential Protection Against Intracellular Oxidant Damage vs. Sodium Pyruvate

In a comparative study using LLC-PK1 renal cells challenged with H2O2, Pyr-Gly provided a 35% reduction in 51Cr release (a marker of intracellular oxidant damage) compared to untreated controls, whereas sodium pyruvate afforded significantly greater protection (exact percentage not specified, but described as 'better') [1]. This indicates that while Pyr-Gly offers moderate protection, its mechanism differs from sodium pyruvate, making it a more selective tool for studies where full antioxidant suppression is not desired.

Ischemia-Reperfusion Oxidative Stress Cellular Protection

Metabolic Efficacy Equivalent to Calcium Pyruvate with Added Benefit of Reduced Insulin Resistance

In a 3-week pair-fed study on obese female Zucker rats, diets containing 6% Pyr-Gly (by energy) produced metabolic changes comparable to 6% calcium pyruvate (Ca-pyr), including a 90% increase in lipid oxidation and a 50% decrease in carbohydrate oxidation relative to control [1]. Notably, only the Pyr-Gly group exhibited a significantly reduced insulin response during an oral glucose tolerance test (plasma triglycerides: Pyr-Gly 3.76 ± 0.87 mmol/L vs. control 1.43 ± 0.16 mmol/L) [1], suggesting a unique effect on insulin resistance that Ca-pyr did not demonstrate in this model.

Obesity Insulin Resistance Metabolic Rate

Elimination of Electrolyte Load vs. Pyruvate Salts

Pyruvate salts (e.g., calcium pyruvate, sodium pyruvate) introduce substantial electrolyte loads that can confound metabolic studies and limit parenteral use. For a clinically relevant dose of 28 g pyruvate, sodium pyruvate delivers approximately 4.8 g Na⁺ and calcium pyruvate delivers approximately 2.4 g Ca²⁺ [1]. Pyr-Gly, as a non-salt covalent conjugate, delivers pyruvate with zero associated electrolyte burden [2]. This allows for precise pyruvate dosing without altering systemic electrolyte balance.

Formulation Science Electrolyte Burden Precursor Design

Improved Synthetic Yield vs. Legacy Methods

An improved synthetic method using oxalyl chloride instead of thionyl chloride increased the yield of the key intermediate (pyruvyl-glycine benzyl ester) from ~35% to ~85%, and the final Pyr-Gly yield from ~12% to ~90% [1]. This 7.5-fold increase in final yield makes Pyr-Gly more accessible and cost-effective for large-scale studies compared to compounds still synthesized by lower-yielding legacy methods.

Synthetic Chemistry Process Optimization Yield Improvement

High-Value Application Scenarios for Pyr-Gly Based on Evidence


Studies of Obesity and Insulin Resistance in Rodent Models

Based on evidence that Pyr-Gly (6% of diet) uniquely reduced insulin resistance in obese Zucker rats while maintaining equivalent metabolic benefits to calcium pyruvate, Pyr-Gly is the preferred compound for investigating the link between pyruvate supplementation and insulin sensitivity [4]. Unlike calcium pyruvate, Pyr-Gly's effect on insulin response is statistically significant, making it essential for studies focused on Type II diabetes or metabolic syndrome.

Parenteral Formulation Development Requiring Heat Sterilization

Pyr-Gly's exceptional thermal stability (<5% loss at 125°C for 8 minutes) makes it the only viable pyruvate precursor for formulations requiring terminal heat sterilization [4]. In contrast, pyruvamide is unsuitable due to >50% degradation under identical conditions, and pyruvate salts introduce problematic electrolyte loads. Pyr-Gly is thus the compound of choice for developing sterile injectable pyruvate therapies.

Ischemia-Reperfusion Injury Studies Requiring Graded Oxidant Protection

In renal cell models, Pyr-Gly provides a moderate 35% reduction in H2O2-induced intracellular damage, whereas sodium pyruvate provides near-complete protection [4]. For researchers investigating the role of partial antioxidant defense in ischemia-reperfusion injury, Pyr-Gly offers a more physiologically relevant, graded protective effect, avoiding the confounding all-or-nothing response of full antioxidants.

Electrolyte-Sensitive In Vivo Studies

Pyr-Gly delivers pyruvate with zero electrolyte burden, unlike sodium pyruvate (~4.8 g Na⁺ per 28 g pyruvate) or calcium pyruvate (~2.4 g Ca²⁺) [4]. This is critical for studies in hypertension, renal dysfunction, or electrolyte-balanced parenteral nutrition, where confounding mineral loads would invalidate results.

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